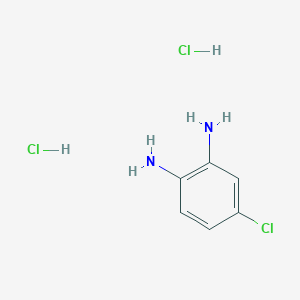

4-Chlorobenzene-1,2-diamine dihydrochloride

Description

Significance in Synthetic Methodologies and Material Science

The utility of 4-chlorobenzene-1,2-diamine (B165680), and by extension its dihydrochloride (B599025) salt, is most prominently observed in its role as a precursor in the synthesis of heterocyclic compounds, particularly benzimidazoles and benzodiazepines. These structural motifs are of considerable interest due to their presence in a wide range of biologically active molecules and pharmaceutical drugs. semanticscholar.orgresearchgate.net The chlorine atom in the 4-position of the benzene (B151609) ring is a critical feature, as chloro-containing molecules have significant applications in drug discovery. nih.gov

In synthetic methodologies, 4-chlorobenzene-1,2-diamine is a key reactant in condensation reactions. For instance, it reacts with anthranilic acid to form 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline, a precursor for further derivatization. researchgate.net The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a fundamental method for the synthesis of benzimidazoles. nih.gov This reactivity allows for the construction of complex molecular architectures. Furthermore, it is utilized in multi-component reactions for the synthesis of 1,5-benzodiazepine derivatives. researchgate.net

In the field of material science, aromatic diamines like phenylenediamines are crucial monomers for the synthesis of high-performance polymers. tandfonline.comresearchgate.net Poly(p-phenylenediamine) and its derivatives are known for their strong electroactivity, variable conductivity, and high environmental and thermal stability. tandfonline.comtandfonline.com While the direct polymerization of 4-chlorobenzene-1,2-diamine is less commonly cited, its structural features make it a potential candidate for incorporation into novel polymer backbones to tailor material properties. The introduction of a chlorine atom can influence the electronic properties and solubility of the resulting polymers. Additionally, phenylenediamines can be used to create more stable polymer structures with enhanced molecular recognition capabilities when copolymerized with other monomers like aniline. researchgate.net

Historical Context of Related Phenylenediamines in Chemical Research

The history of phenylenediamines is deeply intertwined with the development of synthetic dyes and high-performance polymers. Para-phenylenediamine (PPD), a closely related compound, has been a central component in the dye industry since the late 19th century. wikipedia.org Its ability to undergo oxidation to form colored products led to its widespread use in hair dyes. wikipedia.orgnih.gov This foundational chemistry of phenylenediamines paved the way for the exploration of substituted derivatives, including chloro-substituted phenylenediamines, for the synthesis of a diverse range of azo dyes. researchgate.netmdpi.com Azo dyes, which feature the -N=N- chromophore, are a dominant class of synthetic colorants due to their vibrant colors and ease of manufacture. researchgate.net

In the 20th century, the focus on phenylenediamines expanded into the realm of polymer chemistry. The difunctional nature of these molecules, possessing two amine groups, allows them to act as monomers in polymerization reactions. A landmark achievement in this area was the development of aramid fibers, such as Kevlar, which are synthesized from the reaction of p-phenylenediamine (B122844) with terephthaloyl chloride. wikipedia.org This discovery highlighted the potential of phenylenediamines to create exceptionally strong and heat-resistant materials. The study of various phenylenediamine isomers and their substituted derivatives has been crucial in the development of advanced polymers with tailored properties for applications ranging from gas separation membranes to electronic materials. mdpi.com The historical significance of phenylenediamines in both dye and polymer chemistry provides a rich context for understanding the continued importance of compounds like 4-chlorobenzene-1,2-diamine dihydrochloride in modern chemical research.

Properties

IUPAC Name |

4-chlorobenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,8-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJLOJPTPBTVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 4 Chlorobenzene 1,2 Diamine and Its Dihydrochloride Salt

Precursor Chemistry and Reaction Pathways for 4-Chlorobenzene-1,2-diamine (B165680) Synthesis

The synthesis of 4-Chlorobenzene-1,2-diamine typically originates from precursors derived from chlorobenzene (B131634) or nitroaniline. A common and industrially significant pathway involves the introduction of nitro groups onto a chlorinated aromatic ring, followed by the chemical reduction of these groups to form the diamine. The strategic placement of the chloro and amino groups is dictated by the directing effects of the substituents on the benzene (B151609) ring during electrophilic substitution reactions.

Halogen Replacement Reactions in Precursor Synthesis

While direct halogen replacement on the final precursor is not the most common route, nucleophilic aromatic substitution (Ar-SN2) represents a valid mechanistic pathway for the synthesis of related amine precursors. In this type of reaction, a halogen atom on an activated aromatic ring is displaced by a nucleophile, such as ammonia or an amine. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving halogen.

For instance, a precursor like 4-chloro-2-nitroaniline could theoretically be synthesized via the reaction of 1,2-dichloro-4-nitrobenzene with ammonia, where one of the chlorine atoms is substituted. However, a more conventional approach involves the chlorination of o-nitroaniline or the nitration of 3-chloroaniline.

Reductive Processes in Diamine Formation

The conversion of a nitroaromatic precursor, such as 4-chloro-2-nitroaniline or another suitable isomer, into 4-Chlorobenzene-1,2-diamine is accomplished through a reduction reaction. guidechem.com This step is crucial as it forms the final diamine structure. Several reductive methods are employed, with the choice often depending on factors like cost, scale, and desired purity.

Two of the most prevalent methods are:

Metal-Acid Reductions (Bechamp Reduction): This classic method involves the use of a metal, typically iron powder, in the presence of an acid, such as hydrochloric acid or acetic acid. guidechem.com Ammonium (B1175870) chloride can also be used as a proton source. chemicalbook.com The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with protons from the acidic medium participating in the formation of water. This method is cost-effective and robust, often resulting in high yields. chemicalbook.com

Catalytic Hydrogenation: This process involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically carried out in a solvent like ethanol or methanol under pressure. Catalytic hydrogenation is known for its high efficiency and the production of very clean reaction products, as the only byproduct is water. Another reducing agent that can be used in conjunction with a palladium catalyst is hydrazine hydrate. chemicalbook.com

| Method | Reducing Agents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Bechamp Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl) | Aqueous/alcoholic solvent, elevated temperature (e.g., 80°C) | Cost-effective, high yields, well-established | Requires stoichiometric amounts of metal, workup can be cumbersome due to metal sludge |

| Catalytic Hydrogenation | Hydrogen gas (H₂), Palladium on Carbon (Pd/C) or other noble metal catalysts | Solvent (e.g., Ethanol), room or elevated temperature, H₂ pressure | High purity of product, catalytic amount of metal, environmentally benign (water is the only byproduct) | Higher initial cost (catalyst), requires specialized pressure equipment, potential catalyst poisoning |

| Transfer Hydrogenation | Hydrazine Hydrate (N₂H₄·H₂O), Palladium on Carbon (Pd/C) | Alcoholic solvent, reflux | Avoids the use of high-pressure hydrogen gas | Hydrazine is toxic |

Formation and Stabilization of 4-Chlorobenzene-1,2-diamine Dihydrochloride (B599025)

Aromatic diamines like 4-Chlorobenzene-1,2-diamine can be susceptible to oxidation and degradation upon exposure to air and light. chemicalbook.com To enhance stability for storage and handling, the free base is often converted into a more stable salt form, typically the dihydrochloride salt.

Hydrochlorination Processes

The formation of 4-Chlorobenzene-1,2-diamine dihydrochloride is achieved through a hydrochlorination process. This involves treating a solution of the free diamine with at least two molar equivalents of hydrochloric acid. The general procedure consists of dissolving the synthesized 4-Chlorobenzene-1,2-diamine in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether. Subsequently, a concentrated aqueous solution of hydrochloric acid or a solution of anhydrous hydrogen chloride gas in an organic solvent is added to the diamine solution. The dihydrochloride salt, being significantly less soluble in the organic solvent than the free base, precipitates out of the solution as a crystalline solid. This solid can then be isolated through filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried.

Salt Formation Mechanisms

The mechanism of salt formation is a fundamental acid-base reaction. 4-Chlorobenzene-1,2-diamine possesses two basic amino groups (-NH₂), each with a lone pair of electrons on the nitrogen atom. These lone pairs can accept protons (H⁺) from an acid. In the presence of hydrochloric acid (HCl), which acts as a strong proton donor, each of the two amino groups is protonated.

The reaction proceeds as follows: C₆H₃Cl(NH₂)₂ + 2 HCl → C₆H₃Cl(NH₃⁺Cl⁻)₂

This reaction results in the formation of an ionic salt, 4-Chlorobenzene-1,2-diamine dihydrochloride. The positive charges are localized on the nitrogen atoms (forming ammonium ions), and the negative charges reside on the chloride ions. The strong ionic attractions within the crystal lattice of the salt contribute to its increased thermal stability and reduced reactivity towards atmospheric oxygen compared to the neutral free base molecule.

Optimization of Reaction Yields and Purity Profiles

Optimizing the synthesis of 4-Chlorobenzene-1,2-diamine dihydrochloride involves careful control of reaction parameters in both the reduction and hydrochlorination steps to maximize product yield and ensure high purity.

For the reductive process , key optimization parameters include:

Reaction Temperature and Time: Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures the reaction is driven to completion without the formation of degradation byproducts from prolonged exposure to high temperatures. chemicalbook.com

Solvent System: The choice of solvent can affect the reaction rate and the solubility of intermediates and the final product, influencing the ease of isolation.

For the hydrochlorination and salt formation step , optimization focuses on:

Stoichiometry of Acid: The use of a slight excess of hydrochloric acid can ensure complete conversion of the diamine to the dihydrochloride salt, maximizing the yield of the precipitated product.

Solvent for Precipitation: The ideal solvent should fully dissolve the free base but have very low solubility for the dihydrochloride salt, leading to high recovery of the pure salt upon precipitation.

Temperature of Crystallization: Cooling the solution after the addition of acid can further decrease the solubility of the salt and increase the crystallization yield.

Washing: Washing the filtered salt with a cold, non-polar solvent helps remove any non-basic, organic impurities that may remain from the preceding steps.

| Synthetic Step | Parameter | Optimization Strategy for Higher Yield | Optimization Strategy for Higher Purity |

|---|---|---|---|

| Reductive Diamine Formation | Reducing System | Ensure sufficient equivalents of the reducing agent (e.g., iron) are used for complete conversion. | Use catalytic hydrogenation for cleaner conversion and fewer inorganic byproducts. |

| Temperature | Maintain optimal temperature to ensure a reasonable reaction rate without degrading the product. | Avoid excessive heat which can lead to side reactions and tar formation. | |

| Reaction Monitoring | Continue the reaction until the starting material is fully consumed to maximize conversion. | Stop the reaction promptly upon completion to prevent the formation of over-reduced or degradation products. | |

| Hydrochlorination and Salt Formation | Solvent Choice | Select a solvent where the salt has minimal solubility to maximize precipitation. | Choose a solvent that selectively precipitates the desired salt, leaving impurities in the solution. |

| Isolation | Cool the mixture before filtration to decrease solubility and recover more product. | Wash the isolated salt with a clean, cold solvent to remove soluble impurities without dissolving the product. |

Influence of Stoichiometric Ratios and Reaction Conditions

The conversion of 4-chloro-2-nitroaniline to 4-chlorobenzene-1,2-diamine involves the reduction of the nitro group to an amine. The choice of reducing agent, its stoichiometric ratio relative to the starting material, and the specific reaction conditions such as temperature and duration are critical factors that dictate the reaction's yield and success.

Several reduction systems have been effectively employed. A common laboratory and industrial method is the Bechamp reduction, which utilizes iron powder in the presence of an acid, such as hydrochloric acid or ammonium chloride. chemicalbook.com In one documented procedure, N-benzyl-4-chloro-2-nitroaniline was reduced using a significant excess of both iron powder and ammonium chloride (6 equivalents each) relative to the nitroaniline substrate. The reaction was brought to completion by heating at 80°C for 1 to 3 hours, achieving a high yield of 98%. chemicalbook.com Another method involves the use of zinc dust in an acidic medium (pH 4.5–5.5), with the ratio of the starting azo-compound to the zinc catalyst being between 1:1.5 and 1:2.5. This reaction proceeds at a higher temperature range of 90–105°C for 2 to 6 hours. google.com

Catalytic hydrogenation represents another important route. Various catalysts and hydrogen donors can be used. For instance, the reduction of halogenated nitroarenes has been performed using a palladium on carbon catalyst (Pd/C) with a large excess of hydrazine hydrate (10 mmol per 1 mmol of nitroarene) at 80°C. echemi.com In a different catalytic system, a smaller excess of hydrazine hydrate (1.2 to 2.4 equivalents) was used with a palladium-graphitic carbon nitride (Pd-gCN) catalyst at 70°C for 4 hours. echemi.com

The use of stannous chloride (tin(II) chloride) in an acidic environment is also a well-established method for nitro group reduction. mdpi.com The stoichiometry of SnCl2 is crucial for ensuring the complete conversion of the nitro group. While specific ratios for 4-chlorobenzene-1,2-diamine are not detailed in the provided results, the general principle involves using a sufficient excess of the tin(II) salt to effect the six-electron reduction of the nitro group.

The following table summarizes the impact of different stoichiometric ratios and reaction conditions on the synthesis of phenylenediamines from their corresponding nitro precursors.

| Reducing System | Stoichiometric Ratio (Reagent:Substrate) | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| Iron / NH₄Cl | 6:1 (each) | 80°C | 1–3 hours | 98% | chemicalbook.com |

| Zinc Powder | 1.5:1 to 2.5:1 | 90–105°C | 2–6 hours | Not Specified | google.com |

| Pd/C / N₂H₄·H₂O | 10:1 (N₂H₄·H₂O) | 80°C | 5 minutes | Not Specified | echemi.com |

| Pd-gCN / N₂H₄·H₂O | 1.2:1 to 2.4:1 (N₂H₄·H₂O) | 70°C | 4 hours | Not Specified | echemi.com |

| SnCl₂ | Not Specified | Not Specified | Not Specified | 71–98% | mdpi.com |

Solvent Effects in Synthesis and Salt Formation

The choice of solvent plays a pivotal role in both the synthesis of 4-chlorobenzene-1,2-diamine and the subsequent formation of its dihydrochloride salt. The solvent system can influence reaction rates, solubility of reactants and catalysts, and the ease of product isolation and purification.

During the synthesis via reduction, polar protic solvents are commonly used. Ethanol, methanol, and water, or mixtures thereof, are frequently employed. chemicalbook.comechemi.commdpi.com For the reduction using iron and ammonium chloride, a mixed solvent system of ethanol and water is effective. chemicalbook.com Ethanol is also the solvent of choice for reductions carried out with tin(II) chloride. mdpi.com Catalytic reductions using hydrazine hydrate have been successfully performed in methanol and ethanol. echemi.com The solvent must effectively dissolve the starting nitro compound while also being compatible with the chosen reducing agent and reaction conditions. For instance, in some cases, catalytic hydrogenation with Pd/C in certain solvents can lead to complex product mixtures, making an alternative method like SnCl₂ reduction in ethanol preferable. mdpi.com

For the formation and purification of the dihydrochloride salt, the solvent system is selected based on the solubility characteristics of both the free diamine and its salt. A common procedure involves dissolving the crude 4-chlorobenzene-1,2-diamine in an aqueous solution containing hydrochloric acid. orgsyn.org The free diamine is typically soluble in this acidic aqueous medium. Upon formation, the dihydrochloride salt is significantly less soluble, particularly in the presence of excess chloride ions from concentrated hydrochloric acid, which facilitates its precipitation. orgsyn.org The purification of the related o-phenylenediamine (B120857) involves dissolving the crude product in a mixture of concentrated hydrochloric acid and water, sometimes with the addition of a small amount of stannous chloride to prevent oxidation. After treatment with decolorizing charcoal and filtration, the addition of more concentrated hydrochloric acid to the hot filtrate causes the purified dihydrochloride salt to crystallize upon cooling. orgsyn.org This highlights the critical role of the solvent (water) and the precipitating agent (concentrated HCl) in isolating a pure product.

The table below outlines the solvent systems used in the synthesis and salt formation stages.

| Process Step | Solvent System | Purpose | Reference |

|---|---|---|---|

| Synthesis (Reduction) | Ethanol / Water | Dissolves reactants for Fe/NH₄Cl reduction. | chemicalbook.com |

| Synthesis (Reduction) | Methanol or Ethanol | Solvent for catalytic reduction with hydrazine. | echemi.com |

| Synthesis (Reduction) | Ethanol | Effective solvent for SnCl₂ reduction, avoiding complex mixtures seen with other methods. | mdpi.com |

| Salt Formation & Purification | Water / Hydrochloric Acid | Dissolves crude diamine; the dihydrochloride salt precipitates upon addition of excess concentrated HCl. | orgsyn.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorobenzene 1,2 Diamine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 4-chlorobenzene-1,2-diamine (B165680) dihydrochloride (B599025), ¹H and ¹³C NMR spectra provide direct evidence of the compound's asymmetric nature and the electronic effects of its substituents. The formation of the dihydrochloride salt by protonating the two amino groups to form ammonium (B1175870) (-NH₃⁺) groups significantly influences the spectral data compared to its free base, 4-chloro-o-phenylenediamine. This protonation leads to a general downfield shift (to higher ppm values) for all aromatic protons and carbons due to the increased electron-withdrawing nature of the -NH₃⁺ groups.

In the ¹H NMR spectrum of 4-chlorobenzene-1,2-diamine dihydrochloride, the aromatic region is of primary diagnostic importance. The benzene (B151609) ring contains three distinct protons, labeled H-3, H-5, and H-6. Due to the asymmetry of the substitution pattern, each of these protons resides in a unique chemical environment, giving rise to a complex splitting pattern.

The proton at the C-3 position is expected to appear as a doublet, split by the adjacent H-5 proton. The H-5 proton, being coupled to both H-3 and H-6, should theoretically appear as a doublet of doublets. The H-6 proton is anticipated to resonate as a doublet, resulting from its coupling to the H-5 proton. The signals from the ammonium (-NH₃⁺) protons typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. The addition of D₂O would cause the -NH₃⁺ signal to disappear due to proton-deuterium exchange, a useful method for confirming its assignment. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for 4-Chlorobenzene-1,2-diamine Dihydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.4 - 7.6 | d (doublet) | ~2.5 |

| H-5 | 7.2 - 7.4 | dd (doublet of doublets) | ~8.5, ~2.5 |

| H-6 | 7.0 - 7.2 | d (doublet) | ~8.5 |

| -NH₃⁺ | 5.0 - 8.0 | br s (broad singlet) | N/A |

The proton-decoupled ¹³C NMR spectrum of 4-chlorobenzene-1,2-diamine dihydrochloride is expected to show six distinct signals, corresponding to the six carbon atoms of the benzene ring, confirming the molecule's asymmetry. The chemical shifts are influenced by the chlorine and ammonium substituents.

The carbons directly attached to the ammonium groups (C-1 and C-2) and the chlorine atom (C-4) will be significantly shifted. The C-4 carbon, bonded to the electronegative chlorine, will appear downfield. Similarly, the C-1 and C-2 carbons, attached to the electron-withdrawing -NH₃⁺ groups, will also be deshielded and shifted downfield. The remaining carbons (C-3, C-5, and C-6) will appear at higher field (more shielded) in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chlorobenzene-1,2-diamine Dihydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 128 - 133 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-5 | 125 - 130 |

| C-6 | 118 - 123 |

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques would be invaluable for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, definitively linking the signals of H-3, H-5, and H-6. An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment would correlate each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals for C-3, C-5, and C-6. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could confirm the assignments of the quaternary carbons (C-1, C-2, and C-4) by showing correlations to protons two or three bonds away.

Vibrational Spectroscopy for Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing molecular interactions within a crystal lattice. For an ionic compound like 4-chlorobenzene-1,2-diamine dihydrochloride, FT-IR spectroscopy highlights the characteristic vibrations of the ammonium groups and the substituted benzene ring.

The FT-IR spectrum of this compound is characterized by several key absorption regions. The formation of the ammonium (-NH₃⁺) groups from the primary amine precursors introduces distinct vibrational modes. A very broad and strong absorption band is expected in the region of 2500-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations in ammonium salts. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding between the -NH₃⁺ groups and the chloride counter-ions.

Other important vibrations include the N-H bending (scissoring) modes, which typically appear in the 1560-1625 cm⁻¹ range. spectroscopyonline.com Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically around 1000-1100 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 4-Chlorobenzene-1,2-diamine Dihydrochloride

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (-NH₃⁺) | 2500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| N-H Bend (-NH₃⁺) | 1560 - 1625 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 1000 - 1100 | Strong |

A notable feature in the infrared spectra of some amine hydrochloride salts is the appearance of complex absorption patterns arising from Fermi resonance. rsc.org Fermi resonance is a quantum mechanical phenomenon where an overtone or combination band has nearly the same energy as a fundamental vibrational mode. This interaction causes a "mixing" of the two states, leading to two new bands of comparable intensity, shifted from their expected positions.

Electronic Absorption and Emission Spectroscopy

The electronic structure of 4-Chlorobenzene-1,2-diamine Dihydrochloride dictates its interaction with electromagnetic radiation, which can be probed using absorption and emission spectroscopy. These techniques provide insight into the nature of the electronic transitions within the molecule.

The UV-Vis spectrum of 4-Chlorobenzene-1,2-diamine is primarily determined by its aromatic system, which acts as a chromophore. The electronic transitions are typically of π → π* and n → π* character. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-energy and result in strong absorption bands. The n → π* transitions involve the promotion of a non-bonding electron, such as those in the lone pairs of the nitrogen atoms, to a π* antibonding orbital.

In the case of the dihydrochloride salt, the two amino groups are protonated to form anilinium ions (-NH₃⁺). This protonation has a significant effect on the electronic transitions. The non-bonding (n) electrons on the nitrogen atoms become involved in the N-H sigma bonds, which lowers their energy substantially. Consequently, the n → π* transition is significantly blue-shifted (hypsochromic shift) to higher energies, often moving out of the conventional UV-Vis range or becoming obscured by the more intense π → π* absorptions. The π → π* transitions are also affected, as protonation alters the electron-donating character of the amino substituents, modifying the energy levels of the benzene ring's molecular orbitals.

| Transition Type | Chromophore Moiety | Expected Effect of Dihydrochloride Formation |

|---|---|---|

| π → π | Chlorinated Benzene Ring | Moderate shift in absorption wavelength and intensity due to the inductive effect of -NH₃⁺ groups. |

| n → π | Amino Group Lone Pairs | Strong hypsochromic (blue) shift; transition may disappear from the spectrum as lone pairs are engaged in bonding with protons. learncbse.in |

The emission characteristics of a molecule, such as fluorescence or phosphorescence, depend on its ability to radiatively relax from an excited electronic state back to the ground state. For aromatic amines like o-phenylenediamine (B120857) derivatives, fluorescence can occur, which is typically quenched by photoelectron transfer (PET) from the electron-rich amine to the excited fluorophore. rsc.org

For 4-Chlorobenzene-1,2-diamine dihydrochloride, specific experimental emission data is not widely available in the literature. However, the protonation of the amino groups would be expected to significantly influence its emission properties. By engaging the nitrogen lone pairs, protonation inhibits the PET quenching mechanism, which could potentially lead to an increase in fluorescence intensity compared to the free base. The resulting benzotriazole (B28993) derivatives formed from o-phenylenediamine are known to be highly fluorescent. rsc.org The emission wavelength and quantum yield would be sensitive to the molecular environment, including the solvent polarity and the specific intermolecular interactions present in the solid state.

Mass Spectrometry for Molecular Weight Validation and Fragmentation Pathways

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The molecular formula for the free base, 4-Chlorobenzene-1,2-diamine, is C₆H₇ClN₂. matrix-fine-chemicals.com This corresponds to a molecular weight of approximately 142.59 g/mol . matrix-fine-chemicals.comsigmaaldrich.comsigmaaldrich.com

In a typical mass spectrometry experiment (e.g., using electron ionization), the dihydrochloride salt would likely be analyzed as the free base. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the free base. A key feature would be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance), which results in two peaks for any chlorine-containing fragment: an [M]⁺ peak and an [M+2]⁺ peak, with a characteristic intensity ratio of approximately 3:1. docbrown.info

The fragmentation of the molecular ion would proceed through characteristic pathways for aromatic amines and halogenated compounds. libretexts.org A primary fragmentation step would be the loss of a chlorine radical (Cl•) to form a stable cation. Subsequent fragmentation could involve the loss of amine-related fragments or the breakdown of the aromatic ring.

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 142 / 144 | [C₆H₇ClN₂]⁺ | Molecular ion (parent ion) of the free base, showing the 3:1 isotopic pattern for ³⁵Cl/³⁷Cl. docbrown.info |

| 107 | [C₆H₆N₂]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 80 | [C₅H₄N]⁺ | Loss of HCN from the [C₆H₆N₂]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Loss of both amino groups and a hydrogen atom, a common fragment for benzene derivatives. docbrown.info |

Single Crystal X-ray Diffraction and Crystal Structure Analysis

While specific crystallographic data for 4-Chlorobenzene-1,2-diamine dihydrochloride is not available in the surveyed literature, the structural characteristics can be inferred from the well-established principles of molecular geometry and intermolecular interactions in organic salts.

The core of the molecule is a planar, six-membered benzene ring. The substituents—one chlorine atom and two anilinium groups (-NH₃⁺)—would be attached to this ring. The bond lengths and angles within the aromatic ring would be typical for a substituted benzene, with minor distortions due to the electronic effects of the substituents. The C-Cl bond length would be consistent with that of other chlorobenzene (B131634) derivatives.

In the dihydrochloride salt, the nitrogen atoms of the two amino groups are protonated. This changes the geometry at the nitrogen from trigonal pyramidal (in the free amine) to approximately tetrahedral in the anilinium ion. The C-N bond connects the aromatic ring to these tetrahedral nitrogen centers. The N-H bond lengths within the -NH₃⁺ groups would be typical for protonated amines.

The crystal structure of an ionic compound like 4-Chlorobenzene-1,2-diamine dihydrochloride is dominated by strong electrostatic interactions. The primary organizing force in the crystal lattice would be charge-assisted hydrogen bonds. nih.gov

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Structure |

|---|---|---|---|

| Charge-Assisted Hydrogen Bond | Anilinium group (N-H) | Chloride ion (Cl⁻) | Primary, structure-directing interaction responsible for forming an extensive 3D network. nih.govnih.gov |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Possible secondary interaction contributing to crystal packing, dependent on steric factors. |

| C-H···Cl Interaction | Aromatic C-H | Chloride ion (Cl⁻) | Weak, secondary interaction that helps to satisfy the coordination sphere of the chloride ion. mdpi.com |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis and 2D fingerprint plots for 4-Chlorobenzene-1,2-diamine dihydrochloride. This advanced analytical technique is employed to investigate intermolecular interactions within a crystal lattice, providing valuable insights into the forces that govern the crystal packing.

In a typical Hirshfeld surface analysis, the space around a molecule in a crystal is partitioned, and the surface is colored according to various properties, such as the normalized contact distance (dnorm). Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions.

While the principles of this analysis are well-established, the specific quantitative data and visualizations for 4-Chlorobenzene-1,2-diamine dihydrochloride are not publicly available at this time. Such an analysis would be invaluable in understanding the roles of the chloro and diamine functional groups, as well as the dihydrochloride salt form, in directing the supramolecular architecture of this compound.

Computational Chemistry and Theoretical Investigations of 4 Chlorobenzene 1,2 Diamine Dihydrochloride

Mechanistic Computational Studies of Reactions Involving the Compound

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For 4-Chlorobenzene-1,2-diamine (B165680) dihydrochloride (B599025), this would involve computational modeling of reactions where it participates, for instance, in cyclization, condensation, or substitution reactions. Theoretical chemists employ various methods to locate and analyze transition state structures on a potential energy surface.

Research Findings:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface connecting the reactants and products. This structure represents the transition state.

Frequency Analysis: A frequency calculation is performed on the transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energy of the reaction can then be calculated as the difference in energy between the transition state and the reactants.

Table 1: Hypothetical Transition State Analysis for a Reaction Involving a Substituted Benzene (B151609) Diamine This table is illustrative and does not represent experimental data for 4-Chlorobenzene-1,2-diamine dihydrochloride.

| Computational Method | Basis Set | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| B3LYP | 6-31G(d) | -850.12345 | -850.08765 | 22.47 | -350.1 |

| M06-2X | 6-311+G(d,p) | -850.45678 | -850.41234 | 27.89 | -410.5 |

Analysis of Solvation Effects and Intermolecular Complexes

The behavior of 4-Chlorobenzene-1,2-diamine dihydrochloride in solution is governed by its interactions with solvent molecules. Similarly, in the solid state, its properties are dictated by intermolecular interactions. Computational methods can model these phenomena.

Solvation Effects:

Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the geometry and electronic structure of a molecule. These models can predict changes in properties like UV-Vis spectra and chemical reactivity in different solvents. For instance, a polar solvent would be expected to stabilize the charged amine groups of the dihydrochloride salt.

Intermolecular Complexes:

In the absence of a solvent, or in the solid state, molecules of 4-Chlorobenzene-1,2-diamine dihydrochloride will interact with each other. These interactions can be studied by calculating the binding energy of dimers or larger clusters of the molecule. Techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts. The types of interactions expected for this molecule include:

Hydrogen Bonding: Between the amine protons and the chloride anions, as well as potentially with neighboring amine groups.

π-π Stacking: Between the aromatic rings of adjacent molecules.

Halogen Bonding: Interactions involving the chlorine atom.

Table 2: Illustrative Intermolecular Interaction Energies for a Dimer of a Related Aromatic Diamine Dihydrochloride This table is illustrative and does not represent experimental data for 4-Chlorobenzene-1,2-diamine dihydrochloride.

| Interaction Type | Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| Hydrogen Bonding | DFT-D3 | def2-TZVP | -15.2 |

| π-π Stacking | SAPT2+ | aug-cc-pVDZ | -5.8 |

Lattice Energy Calculations for Crystalline Systems

Lattice energy is a measure of the cohesive forces in a crystalline solid and is defined as the energy released when gaseous ions come together to form one mole of an ionic compound. purdue.edu It is a crucial parameter for understanding the stability and physical properties of a crystalline material like 4-Chlorobenzene-1,2-diamine dihydrochloride.

Theoretical Approaches:

The lattice energy of an ionic compound cannot be measured directly, but it can be calculated using theoretical models or indirectly through a Born-Haber cycle. libretexts.orgchemguide.co.uk

Born-Haber Cycle: This thermodynamic cycle relates the lattice energy to other measurable quantities such as the enthalpy of formation, ionization energies, electron affinities, and bond dissociation energies. libretexts.orgchemguide.co.uk

Theoretical Calculations: For simple ionic lattices, equations like the Born-Landé or Kapustinskii equation can be used to estimate the lattice energy based on the charges and radii of the ions. wikipedia.org For more complex organic salts, computational methods that sum up the electrostatic and van der Waals interactions between all atoms in the crystal lattice are employed.

The magnitude of the lattice energy is influenced by two main factors:

Ionic Charge: Larger ionic charges lead to stronger electrostatic attraction and thus a higher lattice energy. purdue.edu

Ionic Radii: Smaller ions can get closer to each other, resulting in stronger attraction and a higher lattice energy. purdue.edu

Table 3: Factors Influencing Lattice Energy

| Factor | Effect on Lattice Energy | Rationale |

| Increased Ionic Charge | Increases | Stronger electrostatic attraction between ions. |

| Increased Ionic Radius | Decreases | Greater distance between ionic centers, weakening electrostatic attraction. |

Given the molecular structure of 4-Chlorobenzene-1,2-diamine dihydrochloride, its lattice energy would be a significant value due to the presence of formal charges on the protonated amine groups and the chloride counter-ions.

Reactivity Profiles and Organic Transformation Mechanisms Involving 4 Chlorobenzene 1,2 Diamine Dihydrochloride

Role as a Nucleophilic Reagent in Organic Synthesis

The primary reactivity of 4-chlorobenzene-1,2-diamine (B165680) stems from the lone pairs of electrons on the two adjacent amino groups, which act as nucleophiles. The presence of two amine groups allows for sequential or double nucleophilic attack, making it a valuable building block in the synthesis of various complex molecules.

The amine groups of 4-chlorobenzene-1,2-diamine can act as nucleophiles in substitution reactions. The presence of both amine groups and a chlorine atom on the benzene (B151609) ring enhances the reactivity of this compound in such transformations. solubilityofthings.com While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character of the carbon-halogen bond, the reaction can proceed under specific conditions. vedantu.com The reactivity of the C-Cl bond in 4-chlorobenzene-1,2-diamine towards nucleophilic substitution is generally low. vedantu.com Electron-withdrawing groups ortho and para to the halogen can enhance the rate of substitution, a feature not strongly present in this molecule, where the amino groups are electron-donating. libretexts.org However, under forcing conditions or with the use of strong bases, substitution reactions can occur. vedantu.comlibretexts.org

The amino groups themselves can also undergo nucleophilic substitution, for instance, by reacting with alkyl halides to form N-alkylated products. However, direct alkylation of amines can be difficult to control and may lead to multiple alkylations. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Chlorobenzene (B131634) | Fused NaOH | Phenol | High temperature | vedantu.com |

| Chlorobenzene | Sodium amide | Aniline | vedantu.com |

Note: The examples in the table illustrate general nucleophilic substitution reactions of chlorobenzene, providing context for the potential reactivity of the chloro-substituted ring in 4-chlorobenzene-1,2-diamine.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key transformation for primary and secondary amines. masterorganicchemistry.comlibretexts.org This reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.comwikipedia.org 4-Chlorobenzene-1,2-diamine, with its primary amino groups, can participate in reductive amination reactions.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine. wikipedia.org This imine is subsequently reduced in situ by a reducing agent. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comalfa-chemistry.com

Table 2: General Scheme for Reductive Amination

| Reactants | Intermediate | Product | Reducing Agent |

| Aldehyde/Ketone + Amine | Imine | Substituted Amine | NaBH3CN, NaBH(OAc)3 |

This table outlines the general process of reductive amination, a reaction applicable to 4-chlorobenzene-1,2-diamine.

Cyclization Reactions and Heterocyclic Compound Synthesis

The 1,2-diamine functionality of 4-chlorobenzene-1,2-diamine makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The two adjacent amine groups can react with bifunctional electrophiles to form five-, six-, or seven-membered rings.

Condensation reactions between 1,2-diamines and carbonyl compounds are a common route to the formation of nitrogen-containing heterocycles. chemguide.co.ukresearchgate.net The reaction of 4-chlorobenzene-1,2-diamine with aldehydes or ketones can lead to the formation of various heterocyclic structures, including benzimidazoles. echemi.com The initial step is typically a nucleophilic addition of one of the amine groups to the carbonyl carbon, followed by cyclization and dehydration. chemguide.co.uk

For example, the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) is a classic test for aldehydes and ketones, resulting in a condensation reaction to form a hydrazone. chemguide.co.uk While this specific reagent is not 4-chlorobenzene-1,2-diamine, the underlying principle of nucleophilic addition-elimination is the same. chemguide.co.uk

A notable application of 4-chlorobenzene-1,2-diamine is its reaction with alpha-ketoacids to form quinoxalones. echemi.com This reaction is a specific type of condensation and cyclization that leads to a bicyclic heterocyclic system. The reaction proceeds through the initial formation of an imine between one of the amine groups and the keto group of the alpha-ketoacid, followed by an intramolecular nucleophilic attack of the second amine group on the carboxylic acid moiety, leading to cyclization and the formation of the quinoxalone ring system after dehydration.

Table 3: Synthesis of Quinoxalones

| Reactant 1 | Reactant 2 | Product Class |

| 4-Chloro-o-phenylenediamine | Alpha-ketoacid | Quinoxalone |

This table highlights a key synthetic application of 4-chlorobenzene-1,2-diamine in the formation of quinoxalones.

Coupling Reactions and Complex Molecule Construction

While specific examples involving 4-chlorobenzene-1,2-diamine dihydrochloride (B599025) in modern coupling reactions were not prevalent in the initial search, its structure suggests potential for participation in such transformations. The chloro-substituted aromatic ring could potentially undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds. However, the presence of the amine groups could interfere with the catalyst, often necessitating their protection prior to the coupling reaction.

The synthesis of complex heterocyclic structures can also be achieved through intramolecular coupling reactions. For instance, a precursor synthesized from 2-bromostyrene (B128962) and 2-chloroaniline (B154045) can undergo palladium-catalyzed intramolecular cyclization to form various nitrogen-containing tricyclic heterocycles. nih.gov This demonstrates the utility of coupling reactions in building complex molecular architectures from precursors containing both an amine and a halide on separate aromatic rings.

Chan–Lam Coupling Methodologies

The Chan–Lam coupling is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, representing a milder alternative to other cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an amine or alcohol with an aryl boronic acid in the presence of a copper catalyst, such as copper(II) acetate, and an oxidant, which can be atmospheric oxygen. organic-chemistry.orgresearchgate.net

For 4-Chlorobenzene-1,2-diamine dihydrochloride, the amine groups must first be deprotonated to act as effective nucleophiles. This is achieved by adding a suitable base to the reaction mixture. Once neutralized, the diamine can react with an aryl boronic acid to form N-aryl products. The reaction proceeds through a proposed mechanism involving a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired C-N coupled product and a Cu(I) species. wikipedia.org

Given the two nucleophilic sites on the diamine, the Chan-Lam coupling can potentially yield both mono- and di-arylated products. The reaction conditions, stoichiometry of the reactants, and the nature of the aryl boronic acid can be tailored to favor one over the other. The electron-withdrawing nature of the chloro substituent decreases the nucleophilicity of the amine groups, which may necessitate more forcing conditions compared to unsubstituted o-phenylenediamine (B120857).

Table 1: Representative Chan-Lam Reaction with 4-Chlorobenzene-1,2-diamine

| Entry | Amine Substrate | Aryl Boronic Acid | Expected Products | Catalyst/Base System |

| 1 | 4-Chlorobenzene-1,2-diamine | Phenylboronic acid | N1-phenyl-4-chloro-1,2-benzenediamine (mono-arylated) | Cu(OAc)₂, Pyridine |

| 2 | 4-Chlorobenzene-1,2-diamine | Phenylboronic acid | N1,N2-diphenyl-4-chloro-1,2-benzenediamine (di-arylated) | Cu(OAc)₂, Pyridine |

Transition-Metal-Free Coupling Reaction Contexts

In recent years, transition-metal-free coupling reactions have gained prominence as a more sustainable approach to bond formation. acs.org These reactions avoid the use of potentially toxic and expensive metal catalysts. For a substrate like 4-Chlorobenzene-1,2-diamine, several transition-metal-free methodologies can be envisioned for C-N bond formation.

One significant pathway is nucleophilic aromatic substitution (SₙAr). In this context, the diamine acts as a nucleophile, attacking an electron-deficient aromatic ring that is activated by strong electron-withdrawing groups (e.g., -NO₂). The reaction is typically promoted by a base to enhance the nucleophilicity of the amine. researchgate.net

Another relevant metal-free context is the oxidative coupling to form heterocyclic structures like benzimidazoles. For instance, the reaction of o-phenylenediamines with aldehydes or amines in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) can proceed without a metal catalyst to yield 2-substituted benzimidazoles. tandfonline.com This type of transformation leverages the inherent reactivity of the adjacent amine groups to facilitate cyclization.

Table 2: Example of a Transition-Metal-Free Reaction

| Reaction Type | Substrates | Reagents/Conditions | Product Type |

| Oxidative Cyclization | 4-Chlorobenzene-1,2-diamine, Benzylamine | TBHP (oxidant), Solvent-free, 100°C | 5-Chloro-2-phenyl-1H-benzimidazole |

Comparative Reactivity Studies with Analogous Diamines

The reactivity of 4-Chlorobenzene-1,2-diamine is best understood by comparing it to structurally related compounds, primarily the parent o-phenylenediamine and its various substituted derivatives.

The primary difference between 4-Chlorobenzene-1,2-diamine and o-phenylenediamine is the electronic effect of the chloro-substituent. The chlorine atom is an electron-withdrawing group, which reduces the electron density of the aromatic ring and, crucially, lowers the basicity and nucleophilicity of the two amino groups. Consequently, 4-Chlorobenzene-1,2-diamine is generally less reactive than o-phenylenediamine in reactions that depend on the nucleophilic character of the amines, such as acylation or alkylation. lookchem.com

In contrast, comparison with an N-substituted analogue like N-methyl-o-phenylenediamine shows a different trend. The electron-donating alkyl group on the nitrogen atom increases the nucleophilicity of the substituted amine and can accelerate reactions. Studies on similar systems have shown that N-methyl-o-phenylenediamine exhibits greater reaction rates compared to the unsubstituted o-phenylenediamine. lookchem.com

Table 3: Relative Reactivity of Analogous Diamines

| Compound | Key Feature | Expected Relative Reactivity |

| o-Phenylenediamine | Unsubstituted (Reference) | Baseline |

| 4-Chlorobenzene-1,2-diamine | Electron-withdrawing group (-Cl) | Lower |

| 4-Nitro-o-phenylenediamine | Strong electron-withdrawing group (-NO₂) | Significantly Lower |

| N-Methyl-o-phenylenediamine | Electron-donating group (N-CH₃) | Higher |

Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the o-phenylenediamine framework have a profound impact on both reactivity and selectivity.

Reactivity: As established, electron-withdrawing substituents decrease the reactivity of the amine groups. The chloro group in the 4-position deactivates the molecule towards electrophilic attack and reduces the amines' nucleophilicity. This effect is even more pronounced in compounds like 4-nitro-o-phenylenediamine, which has been shown to have lower reactivity in oxidative coupling reactions compared to the unsubstituted parent compound. tandfonline.com Therefore, reactions involving 4-Chlorobenzene-1,2-diamine may require higher temperatures, longer reaction times, or more potent catalytic systems to achieve comparable yields to o-phenylenediamine.

Selectivity: The substituent can also influence the regioselectivity of a reaction. In 4-Chlorobenzene-1,2-diamine, the two amino groups are in electronically distinct environments. The amino group at the C2 position is ortho to the chloro substituent, while the amino group at the C1 position is meta. This electronic differentiation could potentially lead to selective mono-functionalization at one amine over the other under carefully controlled conditions, although steric factors may also play a role. For reactions involving substitution on the aromatic ring itself, the chloro and amino groups would direct incoming electrophiles to specific positions, though reactions at the amine nitrogen atoms are more common for this substrate.

Table 4: Summary of Substituent Effects on o-Phenylenediamine Reactivity

| Substituent at C4-position | Electronic Effect | Impact on Amine Nucleophilicity | Consequence for Reactivity |

| -H | Neutral (Reference) | Baseline | Standard reactivity |

| -Cl | Electron-withdrawing | Decreased | Slower reaction rates, may require harsher conditions |

| -NO₂ | Strongly Electron-withdrawing | Significantly Decreased | Much lower reactivity |

| -CH₃ | Electron-donating | Increased | Faster reaction rates |

Advanced Applications in Materials Science and Coordination Chemistry

Ligand Synthesis and Coordination Complex Formation

The unique structure of 4-Chlorobenzene-1,2-diamine (B165680), featuring adjacent amino groups on a chlorinated benzene (B151609) ring, makes it a valuable building block in coordination chemistry. These amino groups provide reactive sites for the synthesis of various ligands, which can then form stable complexes with a range of metal ions.

Design and Synthesis of Schiff Base Ligands

Schiff base ligands are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting compound, containing an imine or azomethine (-C=N-) group, is a versatile chelating agent. chemijournal.com 4-Chlorobenzene-1,2-diamine serves as an excellent diamine precursor for creating tetradentate Schiff base ligands, which can coordinate to a metal center through two nitrogen and two other donor atoms, often oxygen.

The design of these ligands typically involves reacting the diamine with two equivalents of an aldehyde or ketone. For instance, the reaction of 4-chloro-o-phenylenediamine with salicylaldehyde (B1680747) or substituted salicylaldehydes yields N₂O₂ donor Schiff base ligands. nih.gov These ligands can form stable, square planar or octahedral complexes with transition metal ions. The synthesis process often involves a straightforward condensation reaction in a suitable solvent like ethanol, sometimes under reflux conditions. chemijournal.com The stability and properties of the resulting Schiff base can be tailored by selecting different carbonyl compounds, which can introduce various functional groups and steric or electronic effects.

A notable example is the synthesis of a Schiff base ligand and its subsequent Cu(II) complex from the condensation of 4-chloro-o-phenylene diamine and 2-hydroxy acetophenone. Spectroscopic analysis of such complexes helps in confirming their structure and geometry.

Formation of Mononuclear and Binuclear Metal-Ligand Complexes

Schiff base ligands derived from 4-Chlorobenzene-1,2-diamine can form both mononuclear and binuclear metal complexes. In a mononuclear complex, a single metal ion is coordinated to one or more ligands. The stoichiometry of these complexes, often 1:2 (metal:ligand), results in coordination environments like octahedral or tetrahedral, depending on the metal ion and the ligand's denticity. nanobioletters.com For example, mononuclear complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with bidentate Schiff base ligands. researchgate.net

Binuclear complexes, containing two metal centers, can be formed with ligands specifically designed to bind two metal ions. sphinxsai.com These "binucleating" ligands often have two distinct coordination sites or a bridging unit that holds the metal centers in proximity. Symmetrical Schiff base ligands derived from diamines are particularly effective in forming such complexes. isp.edu.pk The metal centers in binuclear complexes can exhibit interesting magnetic and electronic properties due to metal-metal interactions. The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt in an appropriate molar ratio.

| Complex Type | Description | Metal to Ligand Ratio (Typical) |

| Mononuclear | A single metal ion is coordinated to one or more ligands. | 1:1 or 1:2 |

| Binuclear | Two metal ions are bridged by one or more ligands. | 2:1 or 2:2 |

Exploration of Metal-Diamine Complexes

Beyond Schiff base formation, 4-Chlorobenzene-1,2-diamine can directly participate in the formation of coordination polymers. In these structures, the diamine molecule acts as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks. For example, para-phenylenediamine has been shown to react directly with metal chlorides to create coordination network compounds. rsc.org The amino groups of the diamine coordinate to the metal ions, forming the backbone of the polymeric structure.

Polymer Chemistry and Polymerization Reactions

The reactivity of the amino groups in 4-Chlorobenzene-1,2-diamine also allows for its use as a monomer in polymerization reactions, leading to the formation of high-performance polymers.

Incorporation into Polymer Chains

4-Chlorobenzene-1,2-diamine can be incorporated into polymer chains, such as polyamides and poly(amide-imide)s, through polycondensation reactions. ijert.org In these reactions, the diamine monomer reacts with a dicarboxylic acid or its derivative to form amide linkages. The resulting polymers often exhibit high thermal stability and mechanical strength, characteristic of aromatic polyamides.

A specific example involves the synthesis of poly(amide-imide)s from a diimide-diacid monomer, which is itself prepared from 2-chloro-p-phenylenediamine and trimellitic anhydride. ntu.edu.tw The subsequent polycondensation of this diimide-diacid with various aromatic diamines yields poly(amide-imide)s with high inherent viscosities and excellent thermal properties. ntu.edu.tw These polymers are often soluble in organic solvents, allowing them to be cast into transparent, flexible, and tough films. ntu.edu.tw The presence of the chloro group can enhance the solubility of the resulting polymers without significantly compromising their thermal stability.

| Polymer Type | Monomers | Key Properties |

| Polyamide | Diamine and dicarboxylic acid | High strength, thermal stability |

| Poly(amide-imide) | Diamine and diimide-diacid | Excellent thermal resistance, good mechanical properties, solubility |

Role in Atom Transfer Radical Polymerization (ATRP) of Derived Monomers

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities. cmu.edu While 4-Chlorobenzene-1,2-diamine itself is not a direct participant in the ATRP catalytic cycle, it can be used to synthesize functional monomers or initiators for ATRP.

For instance, a monomer could be designed where a polymerizable group (like a methacrylate (B99206) or styrene) is attached to the 4-Chlorobenzene-1,2-diamine scaffold. The amino groups could be protected or converted to other functionalities prior to polymerization. The resulting polymer would have pendant groups derived from the diamine, which could then be used for further post-polymerization modification, such as cross-linking or the introduction of metal-coordinating sites.

Alternatively, the diamine could be used to synthesize a ligand for the copper catalyst used in ATRP. Multidentate amine ligands are crucial for the ATRP process, and the structural features of 4-Chlorobenzene-1,2-diamine could be exploited to design novel ligands. cmu.edu Furthermore, functional initiators for ATRP can be synthesized from a variety of molecules, and the amino groups of the diamine offer a route to attach an alkyl halide initiating group. cmu.edu This would allow for the synthesis of polymers with a 4-Chlorobenzene-1,2-diamine-based end group.

Synthesis of Conjugated Polymers

4-Chlorobenzene-1,2-diamine dihydrochloride (B599025) serves as a key monomer in the synthesis of high-performance conjugated polymers, particularly polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. dtu.dkrsc.org The synthesis of PBIs typically involves the polycondensation of an aromatic tetraamine (B13775644) with an aromatic dicarboxylic acid or its derivatives. dtu.dk In this context, 4-Chlorobenzene-1,2-diamine dihydrochloride can be utilized to introduce a chlorine substituent into the polymer backbone.

The general synthetic route for PBIs involves a high-temperature polycondensation reaction, often carried out in a high-boiling solvent or in the melt phase. nih.gov The presence of the chlorine atom on the diamine monomer can influence the polymerization process and the final properties of the resulting polymer. For instance, the electron-withdrawing nature of chlorine can affect the reactivity of the amine groups during polycondensation.

The incorporation of chlorine atoms into the PBI backbone is expected to modify the polymer's properties in several ways. The chloro-substituent can enhance the polymer's solubility in organic solvents, which is a significant advantage for processing and fabrication of films and fibers. rsc.org Furthermore, the presence of chlorine is known to improve the flame retardancy of polymers. From an electronic standpoint, the chlorine atom can modulate the electron affinity and energy levels of the conjugated polymer, which is a critical aspect for its potential use in electronic applications. researchgate.net

| Property | Expected Influence of Chlorine Substitution |

| Solubility | Increased solubility in organic solvents. |

| Flame Retardancy | Enhanced flame retardant properties. |

| Thermal Stability | Generally high, characteristic of PBIs. |

| Electronic Properties | Modification of HOMO/LUMO energy levels. |

While specific data on conjugated polymers derived exclusively from 4-Chlorobenzene-1,2-diamine dihydrochloride is limited in publicly available literature, the principles of PBI chemistry suggest its potential for creating tailored materials with specific property profiles.

Building Block for Complex Organic Scaffolds

The unique arrangement of functional groups in 4-Chlorobenzene-1,2-diamine dihydrochloride makes it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds.

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govnih.gov The synthesis of the benzimidazole (B57391) scaffold is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. nih.govnih.gov

4-Chlorobenzene-1,2-diamine serves as a direct precursor to 5-chlorobenzimidazole (B1584574) derivatives. The reaction typically involves the cyclocondensation of the diamine with a suitable aldehyde in the presence of an acid catalyst or an oxidizing agent. nih.gov A variety of catalysts and reaction conditions have been developed to optimize the synthesis of these compounds, including the use of nanomaterial catalysts and green chemistry approaches in aqueous media. ijrar.org

The resulting 5-chlorobenzimidazole core is a key intermediate in the synthesis of more complex drug molecules. For instance, novel 2-substituted benzimidazole derivatives containing a 5-chloro group have been synthesized and investigated as potent antitumor compounds. Furthermore, 5-chlorobenzimidazole-based compounds have been identified as promising inhibitors of chloroquine-resistant Plasmodium strains, highlighting their potential in the development of new antimalarial drugs. researchgate.net

Table of Representative Reactions for Benzimidazole Synthesis:

| Reactant with 4-Chlorobenzene-1,2-diamine | Resulting Benzimidazole Derivative | Potential Application |

| Aromatic Aldehydes | 2-Aryl-5-chlorobenzimidazoles | Anticancer, Antiviral |

| Carboxylic Acids | 2-Alkyl/Aryl-5-chlorobenzimidazoles | Anthelmintic, Antifungal |

| Orthoesters | 2-Unsubstituted-5-chlorobenzimidazoles | General Pharmaceutical Intermediate |

The ortho-diamine functionality of 4-Chlorobenzene-1,2-diamine dihydrochloride is also exploited in the synthesis of various dyes and functional materials, including phenazines and azo dyes.

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their applications as dyes, pigments, and functional materials in areas like organic electronics. rsc.org The synthesis of phenazine (B1670421) derivatives can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net Using 4-Chlorobenzene-1,2-diamine in this reaction leads to the formation of chloro-substituted phenazines. The presence and position of the chlorine atom can significantly influence the color, photophysical properties, and stability of the resulting dye. rsc.org

In the realm of azo dyes, which represent the largest class of synthetic dyes, aromatic diamines are used as coupling components. ijirset.com While the primary application of 4-Chlorobenzene-1,2-diamine is not in direct azo coupling, it can be a precursor to other molecules that are then used in azo dye synthesis. The general principle of azo dye formation involves the reaction of a diazonium salt with an electron-rich coupling component. ijirset.com

Emerging Applications in Opto-electronic Materials Research

Recent research has focused on the development of novel organic materials for applications in opto-electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The unique electronic properties of conjugated heterocyclic systems make them prime candidates for these applications.

Derivatives of 4-Chlorobenzene-1,2-diamine dihydrochloride, particularly benzimidazoles and phenazines, are being explored for their potential as organic semiconductors and luminescent materials. The introduction of a chlorine atom into the molecular structure of these compounds can have a profound effect on their electronic and photophysical properties.

Chlorination is a known strategy to design n-type air-stable organic semiconductors. nih.gov The electron-withdrawing nature of chlorine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a conjugated molecule. nih.gov This tuning of energy levels is crucial for efficient charge injection and transport in organic electronic devices. Studies have shown that chloro-functionalized molecules can exhibit smaller HOMO-LUMO gaps and lower LUMO levels compared to their non-halogenated or fluorinated counterparts. nih.gov This is partly attributed to the ability of chlorine's empty 3d orbitals to accept π-electrons from the conjugated core. nih.gov

The luminescent properties of materials derived from 4-Chlorobenzene-1,2-diamine can also be tailored. For example, substituted phenazines can exhibit fluorescence, and the introduction of different functional groups, including halogens, can alter the emission wavelength and quantum yield. rsc.org Furthermore, these chlorinated heterocyclic compounds can act as ligands for the formation of luminescent metal complexes. The coordination of these ligands to transition metals can lead to novel materials with interesting photophysical properties, such as phosphorescence, which is highly desirable for OLED applications. nih.gov

Table of Potential Opto-electronic Properties Influenced by Chlorination:

| Property | Influence of Chlorine Substitution | Relevance |

| LUMO Energy Level | Lowered | Improved electron injection in organic semiconductors. |

| HOMO-LUMO Gap | Potentially reduced | Red-shift in absorption and emission spectra. |

| Luminescence | Modified emission wavelength and quantum yield | Development of new fluorescent and phosphorescent materials. |

| Intermolecular Interactions | Altered π-π stacking and other interactions | Affects charge transport in the solid state. |

Q & A

Q. Reference Standards :

| Parameter | Example Value | Source |

|---|---|---|

| Purity Threshold | >98% | Analytical Standards |

| Degradation Products | Chloroaniline derivatives | EPA DSSTox |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE Requirements : Nitrile gloves, lab coat, and chemical goggles.

- Emergency Procedures : Use eyewash stations and safety showers immediately upon exposure .

- Training : Mandatory chemical hazard awareness training, emphasizing SDS review (e.g., GHS hazard codes: H315, H319) .

Advanced: How can researchers optimize the synthesis of this compound using statistical experimental design?

Answer:

Apply Design of Experiments (DoE) to minimize trial-and-error:

- Factors : Temperature (60–100°C), solvent ratio (DMF/H₂O), catalyst loading (0.5–2.0 mol%).

- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 85°C, 3:1 DMF/H₂O, 1.2 mol% catalyst) with 95% yield .

- Validate via ANOVA (p < 0.05) to confirm factor significance .

Advanced: How do solvent interactions affect reaction pathways in dihydrochloride-mediated syntheses?

Answer:

Polar solvents (e.g., DMSO) stabilize ionic intermediates, favoring nucleophilic substitution, while non-polar solvents (e.g., toluene) promote radical pathways. Studies on methylbenzene-diamine analogs show that solvent polarity correlates with reaction rate constants (k = 0.15–0.45 min⁻¹) . Use Kamlet-Taft parameters to quantify solvent effects on transition states .

Advanced: What computational methods are effective for modeling reaction mechanisms involving this compound?

Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to map reaction coordinates and identify transition states .

- Reaction Path Search Tools : IRC (Intrinsic Reaction Coordinate) analysis validates proposed mechanisms (e.g., SNAr vs. radical pathways) .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., Bayesian optimization) .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting yield reports)?

Answer:

- Systematic Review : Compare variables (e.g., reagent grade, moisture levels) across studies.

- Sensitivity Analysis : Identify critical parameters (e.g., temperature ±2°C alters yield by 15%) .

- Reproducibility Checks : Use standardized protocols (e.g., ICH Q2(R1) for HPLC) .

Advanced: What methodologies elucidate the compound’s role in catalytic or multi-step reaction systems?

Answer:

- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., C-Cl bond cleavage vs. proton transfer) .

- In Situ Spectroscopy : Monitor intermediate formation via FTIR or Raman .

- Cross-Coupling Studies : Evaluate its efficacy as a ligand in Pd-catalyzed reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.